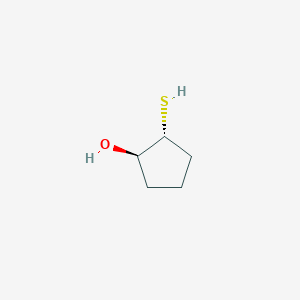
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- is a chemical compound characterized by the presence of three carbonitrile groups attached to a central ethane unit, which also contains a phenyl group substituted with a dibutylamino group . This compound is a member of the tricarbonitrile family and is used in various organic synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- typically involves the reaction of 4-(dibutylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The carbonitrile groups can participate in nucleophilic addition reactions, while the dibutylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2-Ethanetricarbonitrile, 2-(4-(dimethylamino)phenyl)-: Similar structure but with dimethylamino group instead of dibutylamino group.
1,1,2-Ethanetricarbonitrile, 2-(4-(diethylamino)phenyl)-: Similar structure but with diethylamino group instead of dibutylamino group.
Uniqueness
1,1,2-Ethanetricarbonitrile, 2-(4-(dibutylamino)phenyl)- is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
64346-52-7 |
|---|---|
Formule moléculaire |
C19H24N4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[4-(dibutylamino)phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H24N4/c1-3-5-11-23(12-6-4-2)18-9-7-16(8-10-18)19(15-22)17(13-20)14-21/h7-10,17,19H,3-6,11-12H2,1-2H3 |
Clé InChI |
AIFYEZSBVMGGAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)


![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)

![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)

![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)


![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
